N,N'-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by the presence of pyridine and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with 2-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide exerts its effects involves its ability to form stable complexes with metal ions and interact with biological targets. The pyridine rings can coordinate with metal centers, while the sulfonamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-di(pyridin-2-yl)formamidine: Similar in structure but with a formamidine linkage instead of a sulfonamide group.
N,N’-di(pyridin-2-yl)quinolin-6-amine: Contains a quinoline moiety, offering different electronic and steric properties.
N-(pyridin-2-yl)imidates: These compounds have imidate groups and are used in different chemical applications.
Uniqueness
N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide is unique due to its combination of pyridine and fluorene moieties, along with the presence of sulfonamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-N,7-N-dipyridin-2-yl-9H-fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-32(29,26-22-5-1-3-11-24-22)18-7-9-20-16(14-18)13-17-15-19(8-10-21(17)20)33(30,31)27-23-6-2-4-12-25-23/h1-12,14-15H,13H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHJUDIYKCOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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